molecular formula C23H22ClN7O2 B2407080 (2-chlorophenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920185-46-2

(2-chlorophenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Cat. No. B2407080
CAS RN: 920185-46-2
M. Wt: 463.93
InChI Key: TYRNFTGWMGLDDG-UHFFFAOYSA-N
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Description

The compound (2-chlorophenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a derivative of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These compounds are known to inhibit CDK2, a protein kinase that plays a crucial role in cell proliferation . This makes them potential candidates for cancer treatment .

Scientific Research Applications

Antimicrobial Activities

  • A study by Bektaş et al. (2007) investigated the antimicrobial properties of triazole derivatives, including those related to the chemical , demonstrating moderate to good activities against various microorganisms (Bektaş et al., 2007).

Anticancer and Antituberculosis Studies

  • Research by Mallikarjuna et al. (2014) synthesized derivatives of (2-chlorophenyl)(piperazin-1-yl)methanone and evaluated their anticancer and antituberculosis effects, with some compounds showing significant activity (Mallikarjuna et al., 2014).
  • Another study by Yurttaş et al. (2014) synthesized 1,2,4-triazine derivatives bearing a piperazine amide moiety, assessing their antitumor activities, especially against breast cancer cells (Yurttaş et al., 2014).

Synthesis and Structural Analysis

  • The synthesis of various related compounds, exploring their structural and electronic properties, has been a focus of research to understand their potential applications. For example, the work by Georges et al. (1989) provides insight into the crystal structures of related anticonvulsant compounds (Georges et al., 1989).

Applications in PET Imaging

  • Wang et al. (2017) synthesized a compound related to our chemical of interest for use as a PET imaging agent in Parkinson's disease, highlighting its potential in neuroimaging applications (Wang et al., 2017).

Mechanism of Action

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Biochemical Pathways

Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways.

Result of Action

Compounds with similar structures have shown good antitumor activities , suggesting that this compound may also have potential antitumor effects.

properties

IUPAC Name

(2-chlorophenyl)-[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN7O2/c1-2-33-17-9-7-16(8-10-17)31-22-20(27-28-31)21(25-15-26-22)29-11-13-30(14-12-29)23(32)18-5-3-4-6-19(18)24/h3-10,15H,2,11-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYRNFTGWMGLDDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=CC=C5Cl)N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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